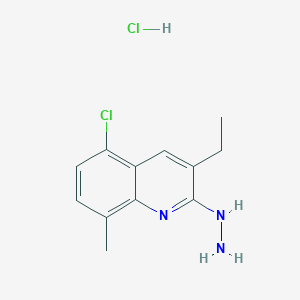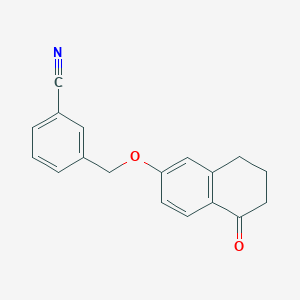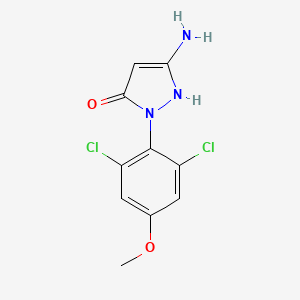
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H14ClN3•HCl and a molecular weight of 272.17 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, ethyl, hydrazino, and methyl groups.
Preparation Methods
The synthesis of 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves several steps, typically starting with the quinoline core. The synthetic route may include:
Chlorination: Introduction of the chloro group at the 5-position.
Ethylation: Addition of the ethyl group at the 3-position.
Hydrazination: Introduction of the hydrazino group at the 2-position.
Methylation: Addition of the methyl group at the 8-position. The reaction conditions often involve specific reagents and catalysts to ensure the correct substitution pattern. Industrial production methods would likely scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The quinoline core may also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride include:
5-Chloro-3-ethyl-2-hydrazinoquinoline: Lacks the methyl group at the 8-position.
3-Ethyl-2-hydrazino-8-methylquinoline: Lacks the chloro group at the 5-position.
5-Chloro-2-hydrazino-8-methylquinoline: Lacks the ethyl group at the 3-position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H15Cl2N3 |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(5-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |
InChI Key |
ZBOOJFSMAHAJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1NN)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)







![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)
![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)
![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)
